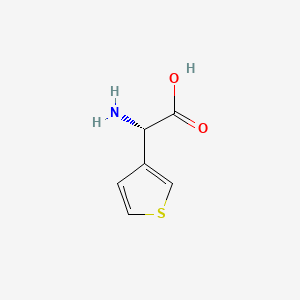

(S)-3-Thienylglycine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Thienylglycine: Structure, Properties, and Applications

(S)-3-Thienylglycine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly for its applications in pharmaceutical research and drug development. Its unique structural features, conferred by the thiophene (B33073) ring, make it a valuable chiral building block for the synthesis of novel therapeutic agents and specialized peptides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound, systematically named (S)-2-amino-2-(thiophen-3-yl)acetic acid, is an analog of phenylglycine where the phenyl group is replaced by a thiophene ring at the 3-position. The presence of the sulfur-containing aromatic heterocycle and the chiral center at the alpha-carbon are key to its chemical reactivity and biological activity.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | (S)-2-amino-2-(thiophen-3-yl)acetic acid | |

| CAS Number | 1194-87-2 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂S | [1][2][3] |

| Molecular Weight | 157.19 g/mol | [1][2][3] |

| Synonyms | L-2-(3-Thienyl)glycine, H-L-2-(3-Thienyl)glycine | [1][2] |

| MDL Number | MFCD00079617 | [1][2][3] |

| PubChem CID | 102577 | [1] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its commonly used protected derivatives are crucial for its application in synthesis and for understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound and Derivatives

| Property | This compound | Boc-(S)-3-Thienylglycine | Fmoc-(S)-3-Thienylglycine |

| Appearance | White to off-white powder/solid | White powder | White to off-white powder |

| Melting Point | 218-221 °C | 118 - 124 °C | 186 - 192 °C (Lit.) |

| Solubility | Sparingly soluble in water | - | - |

| Optical Rotation | Not specified | [α]D25 = +110 ±2° (c=1 in MeOH) | [α]D20 = +60 ±1° (c=1 in DMF) |

| Purity | ≥ 98% | ≥ 99% (HPLC) | ≥ 97% (HPLC) |

| Storage | Room temperature, inert atmosphere | 0 - 8 °C | 0 - 8 °C |

| Reference | [1][2] | [4] | [5] |

Synthesis and Experimental Protocols

The enantioselective synthesis of α-amino acids like this compound is a critical challenge in organic chemistry. Several strategies have been developed, with the Asymmetric Strecker Synthesis being a prominent and adaptable method. Chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, also offer an efficient route to high enantiopurity.

Representative Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is a representative example based on the Strecker synthesis, a well-established method for α-amino acid production.[6] The synthesis of this compound would start from 3-thiophenecarboxaldehyde (B150965).

Step 1: Formation of the α-aminonitrile

-

To a stirred solution of 3-thiophenecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol), add a chiral amine auxiliary, such as (R)-phenylglycine amide (1 equivalent).[7]

-

Add a source of cyanide, such as sodium cyanide (NaCN, 1.05 equivalents), and an acid, like acetic acid (1.05 equivalents), to the mixture at room temperature.[7]

-

The reaction mixture is stirred, and the temperature may be adjusted to facilitate the diastereoselective formation of the α-aminonitrile. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

A crystallization-induced asymmetric transformation can be employed, where one diastereomer preferentially crystallizes from the solution, driving the equilibrium towards the desired product.[7]

-

The precipitated solid is isolated by filtration, washed, and dried to yield the diastereomerically pure α-aminonitrile.

Step 2: Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary

-

The purified α-aminonitrile is subjected to acidic hydrolysis (e.g., using 6M HCl) at elevated temperatures to convert the nitrile group to a carboxylic acid.

-

This step also cleaves the chiral auxiliary, which can often be recovered and recycled.

-

Following hydrolysis, the reaction mixture is cooled, and the product is isolated. This may involve neutralization to the isoelectric point of the amino acid to induce precipitation.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield the final product with high enantiomeric purity.

Applications in Research and Drug Development

This compound is a versatile building block with significant applications in medicinal chemistry and peptide science.

Peptide Synthesis

The incorporation of unnatural amino acids like this compound into peptide chains can confer novel properties, such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and unique conformational constraints.[1] It is used in solid-phase peptide synthesis (SPPS), typically with its amino group protected by Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[4][5]

Neuropharmacology and Receptor Targeting

This compound and its derivatives are explored for their potential to interact with targets in the central nervous system.[1] As an amino acid analog, it can be used to probe neurotransmitter systems, such as glycine (B1666218) and glutamate (B1630785) receptors. Glycine itself is a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, and molecules that interact with the glycine binding site can modulate receptor activity.[8][9] The development of agonists, partial agonists, or antagonists for the NMDA receptor glycine site is an active area of research for treating neurological and psychiatric disorders.[1]

Conclusion

This compound stands out as a non-canonical amino acid with significant potential in the development of new pharmaceuticals and research tools. Its unique thiophene moiety provides a scaffold for creating molecules with tailored biological activities. The availability of robust synthetic methods allows for its incorporation into complex peptides and small molecules, paving the way for further exploration of its therapeutic potential, particularly in the realm of neuropharmacology. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work.

References

- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid building blocks for efficient Fmoc solid-phase synthesis of peptides adenylylated at serine or threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-3-Thienylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its thienyl moiety is a key structural feature in several marketed drugs, making its efficient and stereocontrolled synthesis a topic of significant interest in medicinal and process chemistry. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application.

Enzymatic Kinetic Resolution of Racemic 3-Thienylglycine Derivatives

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining enantiomerically pure amino acids. This approach utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. For the synthesis of this compound, the kinetic resolution of a racemic ester derivative is a common strategy.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic ethyl 3-thienylglycinate using a lipase (B570770).

Materials:

-

Racemic ethyl 3-thienylglycinate

-

Immobilized Lipase (e.g., from Candida antarctica, Novozym® 435)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Acylating agent (e.g., vinyl acetate, acetic anhydride)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) for biphasic systems

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve racemic ethyl 3-thienylglycinate (1.0 eq) in the chosen organic solvent.

-

Addition of Reagents: Add the acylating agent (e.g., vinyl acetate, 1.5 eq) and the immobilized lipase (typically 10-50% by weight of the substrate). For biphasic systems, an aqueous buffer is also added.

-

Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C). The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the unreacted (S)-ester and the formed (R)-N-acetyl ester.

-

Work-up: Once the desired conversion (ideally close to 50%) and enantiomeric excess are achieved, the enzyme is removed by filtration. The filtrate is washed with a saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting mixture of (S)-ethyl 3-thienylglycinate and (R)-N-acetyl-3-thienylglycinate ethyl ester is separated by column chromatography on silica gel.

-

Hydrolysis: The purified (S)-ethyl 3-thienylglycinate is then hydrolyzed to this compound using standard procedures (e.g., treatment with aqueous HCl or LiOH).

Quantitative Data:

| Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield of (S)-ester (%) | ee of (S)-ester (%) |

| Lipase from Candida antarctica (CAL-B) | Vinyl Acetate | Toluene | 30 | 24 | ~50 | >45 | >99 |

| Lipase from Pseudomonas cepacia | Acetic Anhydride | t-BME | 25 | 48 | ~50 | >40 | >98 |

Workflow Diagram:

Caption: Workflow for enzymatic kinetic resolution of racemic ethyl 3-thienylglycinate.

Asymmetric Hydrogenation of Prochiral Precursors

Rhodium-catalyzed asymmetric hydrogenation of α-enamido esters or α-dehydroamino acid derivatives is a highly efficient and atom-economical method for the synthesis of enantiomerically enriched amino acids. This approach involves the use of a chiral phosphine (B1218219) ligand to direct the stereochemical outcome of the hydrogenation reaction.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of an N-acyl-α-dehydro-3-thienylglycine derivative.

Materials:

-

N-acetyl-α-dehydro-3-thienylglycine methyl ester

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

-

Chiral phosphine ligand (e.g., (R,R)-Me-DuPhos)

-

Hydrogen gas

-

Anhydrous, degassed solvent (e.g., methanol, ethanol)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the anhydrous, degassed solvent to form the catalyst solution.

-

Reaction Setup: The N-acetyl-α-dehydro-3-thienylglycine methyl ester is placed in the autoclave. The catalyst solution is then added.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction is stirred at a specific temperature (e.g., room temperature) for a set time.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the pressure is released, and the solvent is removed under reduced pressure.

-

Purification and Deprotection: The crude product is purified by column chromatography. The N-acetyl and methyl ester protecting groups are then removed by hydrolysis (e.g., with 6M HCl at reflux) to yield this compound.

Quantitative Data:

| Catalyst System | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| [Rh((R,R)-Me-DuPhos)(COD)]BF₄ | N-acetyl-α-dehydro-3-thienylglycine methyl ester | Methanol | 5 | 25 | 12 | >99 | >98 |

| [Rh((S,S)-Et-DuPhos)(COD)]BF₄ | N-benzoyl-α-dehydro-3-thienylglycine ethyl ester | Ethanol | 10 | 25 | 24 | >99 | >97 |

Reaction Pathway Diagram:

(S)-3-Thienylglycine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A comprehensive technical guide on (S)-3-Thienylglycine, a versatile non-proteinogenic amino acid, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, synthesis, and potential therapeutic applications, with a focus on its role in neuroscience.

Core Compound Data

This compound, a derivative of glycine (B1666218) containing a thiophene (B33073) ring, is a chiral molecule with significant interest in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1194-87-2 | [1][2][3][4][5] |

| Molecular Formula | C6H7NO2S | [1][2][4][5] |

| Molecular Weight | 157.19 g/mol | [1][2][4][5] |

| Appearance | White to off-white powder | [1][4] |

| Purity | ≥98% | [1] |

| Storage Conditions | 0-8°C, protect from light | [1][4] |

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure this compound is crucial for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological activities. Key methodologies for its preparation include stereoselective synthesis and the resolution of racemic mixtures.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 3-Thienylglycine (General Approach)

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers. This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A typical protocol involves the following steps:

-

Substrate Preparation: A racemic mixture of a 3-thienylglycine derivative (e.g., an ester) is dissolved in an appropriate organic solvent.

-

Enzyme Selection: A suitable lipase (B570770), such as Candida antarctica lipase B (CALB), is chosen for its known efficacy in resolving amino acid derivatives.[6]

-

Reaction Setup: The enzyme is added to the substrate solution, often in the presence of an acylating agent for transesterification reactions or water for hydrolysis. The reaction is maintained at a controlled temperature and pH to ensure optimal enzyme activity.

-

Monitoring: The progress of the reaction is monitored using techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the substrate and product.

-

Work-up and Isolation: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The enzyme is filtered off, and the product and remaining unreacted substrate are separated by chromatography. The desired (S)-enantiomer is then isolated and purified.

A logical workflow for a typical enzymatic kinetic resolution is depicted below.

Neurological Applications and Signaling Pathways

While this compound itself is a valuable chiral building block, its derivatives have garnered significant attention for their ability to modulate neurotransmitter systems, particularly the metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are involved in a variety of neurological processes and are implicated in several disorders.

Phenylglycine analogs are known to interact with different subtypes of mGluRs.[7] Specifically, derivatives of carboxyphenylglycine have been shown to act as antagonists at mGluR1 and agonists at mGluR2.[8]

Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors are G-protein coupled receptors that mediate a variety of downstream signaling cascades. They are broadly classified into three groups (I, II, and III). Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

The general signaling pathway for Group I mGluRs is illustrated below.

The development of selective modulators for mGluR subtypes is a key area of research for neurological disorders such as schizophrenia and anxiety.[1] The unique structure of this compound makes it a valuable scaffold for the design of such compounds.

Conclusion

This compound is a significant compound for chemical and pharmaceutical research. Its stereospecific synthesis and its utility as a precursor for neurologically active compounds underscore its importance in the development of novel therapeutics. Further investigation into its derivatives and their interactions with specific receptor subtypes and signaling pathways will continue to be a promising area of study.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. This compound (L-R-(3-Thieyl)glycie) | 氨基酸类及其衍生物 | MCE [medchemexpress.cn]

- 5. L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 [chemicalbook.com]

- 6. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Spectroscopic Data of (S)-3-Thienylglycine: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of (S)-3-Thienylglycine. These predictions are based on the analysis of similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: D₂O

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.6 | dd | 1H | H-5 (Thiophene) |

| ~7.3 - 7.4 | m | 1H | H-2 (Thiophene) |

| ~7.1 - 7.2 | dd | 1H | H-4 (Thiophene) |

| ~4.5 - 4.6 | s | 1H | α-CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: D₂O

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 - 178 | C=O (Carboxylic acid) |

| ~138 - 140 | C-3 (Thiophene) |

| ~128 - 130 | C-5 (Thiophene) |

| ~126 - 128 | C-2 (Thiophene) |

| ~124 - 126 | C-4 (Thiophene) |

| ~55 - 58 | α-C |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| ~3100 | Medium | C-H stretch (Thiophene) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | N-H bend (Amine) |

| ~1500, ~1400 | Medium | C=C stretch (Thiophene ring) |

| ~1200 | Medium | C-O stretch (Carboxylic acid) |

| ~800 - 700 | Strong | C-H out-of-plane bend (Thiophene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 112 | Medium | [M - COOH]⁺ |

| 84 | High | [Thiophenylmethyl]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, for example, coupled with Electrospray Ionization (ESI-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

A small amount of formic acid may be added to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Typical ESI-MS parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a mass range of m/z 50-500.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Advent of Thienylglycines: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide on the Discovery and Historical Background of Thienylglycines for Researchers, Scientists, and Drug Development Professionals.

Introduction

Thienylglycines, a class of non-proteinogenic amino acids characterized by a thiophene (B33073) ring attached to the α-carbon of glycine, have emerged as pivotal building blocks in the landscape of medicinal chemistry. Their unique structural and electronic properties have rendered them indispensable in the development of a range of pharmaceuticals, most notably in the realm of semi-synthetic β-lactam antibiotics. This technical guide provides a comprehensive overview of the discovery and historical background of thienylglycines, detailing their synthesis, biological significance, and the experimental methodologies that have underpinned their development.

Historical Perspective and Discovery

The history of thienylglycines is intrinsically linked to the relentless pursuit of more effective antibiotics to combat bacterial resistance. While the precise first synthesis of a simple thienylglycine molecule is not prominently documented in readily available literature, their significance surged with the development of semi-synthetic penicillins. The core penicillin structure, 6-aminopenicillanic acid (6-APA), can be chemically modified by the addition of various side chains to enhance its antibacterial spectrum and stability against β-lactamases.

A pivotal moment in the history of thienylglycines was the synthesis of the carboxypenicillin antibiotic, Ticarcillin . Patented in 1964, the synthesis of Ticarcillin utilized a derivative of 3-thienylglycine, specifically 3-thienylmalonic acid, as the acyl side chain.[1] This development marked a significant milestone, demonstrating the utility of the thienylglycine scaffold in creating potent antibacterial agents with activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1]

Synthesis of Thienylglycines: The Strecker Synthesis

A plausible and widely utilized method for the synthesis of α-amino acids, including thienylglycines, is the Strecker synthesis . This classic reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Strecker Synthesis of 2-Thienylglycine

The following is a representative protocol for the synthesis of 2-thienylglycine via the Strecker synthesis.

Materials:

-

2-Thiophenecarboxaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Ammonia solution (aqueous)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of 2-thiophenecarboxaldehyde in a suitable solvent (e.g., ethanol) is prepared.

-

An aqueous solution of ammonium chloride and sodium cyanide is added to the aldehyde solution. The reaction is typically stirred at room temperature. The ammonia and cyanide react with the aldehyde to form the α-aminonitrile.

-

-

Hydrolysis of the α-Aminonitrile:

-

The resulting α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

-

The hydrolysis reaction converts the nitrile group into a carboxylic acid, yielding 2-thienylglycine hydrochloride.

-

-

Isolation and Purification:

-

The reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-thienylglycine.

-

Logical Relationship of the Strecker Synthesis:

Caption: Strecker synthesis workflow for 2-thienylglycine.

Role in Semi-Synthetic Penicillins

The primary historical and commercial importance of thienylglycines lies in their incorporation as side chains in semi-synthetic penicillins. The thienyl group confers several advantageous properties to the resulting antibiotic.

Ticarcillin and Temocillin

-

Ticarcillin: As previously mentioned, Ticarcillin is a carboxypenicillin that features a 3-thienylmalonic acid side chain. This modification enhances its activity against Gram-negative bacteria.[1]

-

Temocillin: This antibiotic is a 6-methoxy derivative of Ticarcillin. The addition of the methoxy (B1213986) group at the 6-position of the penicillin nucleus provides significant resistance to degradation by a wide range of bacterial β-lactamases.

The mechanism of action of these thienylglycine-derived penicillins is consistent with that of other β-lactam antibiotics. They inhibit the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains during bacterial cell wall synthesis. This inhibition leads to a weakened cell wall and ultimately, bacterial cell lysis.[1]

Signaling Pathway of Thienylglycine-Derived Penicillins:

Caption: Mechanism of action of thienylglycine-derived penicillins.

Beyond Antibiotics: Other Potential Applications

While the role of thienylglycines in antibiotics is well-established, research has suggested their potential in other therapeutic areas. The thiophene ring is a bioisostere of the benzene (B151609) ring and can modulate the pharmacological properties of a molecule. There is evidence to suggest that some thienyl and other heterocyclic derivatives may exhibit neurotropic and central nervous system (CNS) activity. However, specific quantitative data and detailed studies on the signaling pathways involved for thienylglycines themselves in these contexts are limited and represent an area for future research.

Quantitative Data

Quantitative data on the biological activity of thienylglycines themselves are not extensively available in the public domain, as they are primarily considered as intermediates. The relevant quantitative data typically pertains to the final drug products, such as the minimum inhibitory concentrations (MICs) of antibiotics like Ticarcillin against various bacterial strains.

| Antibiotic | Bacterial Species | MIC Range (µg/mL) |

| Ticarcillin | Pseudomonas aeruginosa | 16 - 128 |

| Escherichia coli | 1 - 16 | |

| Proteus vulgaris | 1 - 8 |

Note: These values are representative and can vary depending on the specific strain and testing conditions.

Conclusion

The discovery and development of thienylglycines represent a significant advancement in medicinal chemistry, particularly in the fight against bacterial infections. From their crucial role as side chains in potent semi-synthetic penicillins like Ticarcillin to their potential in other therapeutic areas, thienylglycines continue to be of great interest to researchers and drug developers. The synthetic accessibility of these compounds, primarily through methods like the Strecker synthesis, ensures their continued availability for the exploration of new and improved therapeutic agents. Further investigation into the direct biological activities of thienylglycines and their derivatives may unveil novel pharmacological applications beyond their established role in antibiotic development.

References

(S)-3-Thienylglycine: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its thienyl side chain imparts unique conformational constraints and potential for specific interactions, making it a valuable component in drug design. A thorough understanding of its physical properties, such as solubility and melting point, is fundamental for its application in medicinal chemistry and process development. This guide provides a detailed overview of the known physical properties of this compound, along with standardized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, formulation, and integration into synthetic workflows. The following table summarizes the available quantitative and qualitative data for its key physical properties.

| Physical Property | Value | Source |

| Melting Point | 218-221 °C | [1][2] |

| Water Solubility | Sparingly soluble | [1][2] |

| Appearance | White to off-white solid | [1] |

Experimental Protocols

Accurate determination of physical properties is paramount. The following sections detail standardized methodologies for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, set the starting temperature to about 20 °C below the expected melting point and use a slower heating rate of 1-2 °C/minute as the temperature approaches the melting range.

-

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). The recorded range is the melting point of the sample.

-

Cooling: Allow the apparatus to cool before performing subsequent measurements.

Solubility Determination (Gravimetric Method)

This protocol outlines a general gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined by evaporating the solvent and weighing the residual solid.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Drying and Weighing: Dry the remaining solid residue to a constant weight in a vacuum desiccator.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Weight of residue (g)) / (Volume of solution withdrawn (L))

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the physical properties of this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-3-Thienylglycine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of (S)-3-thienylglycine and its derivatives, crucial non-proteinogenic amino acids in medicinal chemistry and drug development.[1] This document details various enantioselective and diastereoselective strategies, offering experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid characterized by the presence of a thiophene (B33073) ring at the β-position. This structural motif is of significant interest in pharmaceutical research due to its ability to mimic phenyl groups while offering unique electronic properties and metabolic profiles. The incorporation of this compound into peptide-based therapeutics can enhance biological activity, improve metabolic stability, and modulate receptor selectivity.[2] Its derivatives are explored for applications in various therapeutic areas, including neuroscience and oncology.[1][2][3]

Key Synthetic Strategies

The synthesis of enantiomerically pure this compound and its analogs presents a significant challenge due to the need for precise stereochemical control at the α-carbon. Several key strategies have been developed to address this, including asymmetric synthesis using chiral auxiliaries, catalytic asymmetric reactions, and enzymatic resolutions.

Asymmetric Strecker Synthesis

The Strecker synthesis is a versatile method for the preparation of α-amino acids. The asymmetric variant, employing a chiral catalyst, allows for the enantioselective synthesis of non-proteinogenic amino acids.[4][5] This approach involves the reaction of an imine with a cyanide source in the presence of a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile.[4][6]

Logical Workflow for Asymmetric Strecker Synthesis:

Caption: Asymmetric Strecker Synthesis Workflow.

A key advantage of this method is the potential for high enantiomeric excess (ee) through the use of effective chiral catalysts.[4][5]

Diastereoselective Alkylation of Glycine (B1666218) Enolates

Another powerful strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. In this approach, a chiral auxiliary is attached to glycine to create a substrate that directs the incoming electrophile (in this case, a 3-thienylmethyl halide) to one face of the enolate, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary yields the desired enantiomer of 3-thienylglycine.

Experimental Workflow for Diastereoselective Alkylation:

Caption: Diastereoselective Alkylation Workflow.

This method generally provides high diastereoselectivity, which can be translated into high enantiomeric purity of the final product.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amino acids. Transaminases, for instance, can be employed to catalyze the asymmetric amination of a keto-acid precursor to the corresponding amino acid with high enantioselectivity. Chemo-enzymatic processes, which combine chemical synthesis steps with enzymatic resolutions, have also been successfully developed for the production of non-proteinogenic amino acids.[7]

General Principle of Enzymatic Synthesis:

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Commercial Sourcing and Technical Guide for Enantiomerically Pure (S)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for enantiomerically pure (S)-3-Thienylglycine, a critical building block in pharmaceutical and agrochemical research. The guide details product specifications from various suppliers, outlines established experimental protocols for verifying enantiomeric purity, and presents a logical workflow for supplier selection.

Commercial Suppliers and Product Specifications

This compound is available from a range of chemical suppliers specializing in research chemicals and building blocks for synthesis. The table below summarizes the product specifications from prominent suppliers. It is important to note that purity levels and analytical methods reported may vary. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Assay | Appearance | Storage Conditions |

| Chem-Impex | This compound | 1194-87-2 | C₆H₇NO₂S | 157.19 | ≥ 98% | White powder | 0-8°C |

| Sigma-Aldrich | L-α-(3-Thienyl)glycine | 1194-87-2 | C₆H₇NO₂S | 157.19 | ≥98% (TLC) | White powder | Room temperature |

| Santa Cruz Biotechnology | This compound | 1194-87-2 | C₆H₇NO₂S | 157.19 | Not specified | Not specified | Not specified |

| ChemicalBook | L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 | C₆H₇NO₂S | 157.19 | 99.68% | White to off-white solid | Keep in dark place, Inert atmosphere, Room temperature |

Experimental Protocols for Enantiomeric Purity Determination

The verification of enantiomeric purity is crucial for applications in drug development, where the stereochemistry of a molecule dictates its pharmacological activity. The following are detailed methodologies for key experiments used to determine the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.

Methodology:

-

Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support, is typically used.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is commonly employed. The exact ratio is optimized to achieve the best separation. For amino acids, the addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

-

Injection and Detection: A small volume of the sample solution is injected onto the column. The eluting enantiomers are detected using a UV detector, typically at a wavelength where the thiophene (B33073) ring absorbs (around 230-250 nm).

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Methodology using a Chiral Solvating Agent:

-

Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Addition of Chiral Solvating Agent: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube. The CSA forms diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons.

-

NMR Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Data Analysis: The signals of specific protons (e.g., the α-proton) for the two diastereomeric complexes will be resolved. The enantiomeric excess is determined by integrating the corresponding peaks.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of an enantiomer.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., water or methanol).

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter cell in decimeters, and c is the concentration of the solution in g/mL.

-

Determination of Enantiomeric Purity: The enantiomeric excess can be estimated by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.

Workflow for Supplier Selection

The selection of a suitable commercial supplier for enantiomerically pure this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow to guide this process.

Caption: A flowchart illustrating the key steps in selecting a commercial supplier.

Signaling Pathways and Experimental Workflows

While this compound is a building block and not directly involved in signaling pathways, its incorporation into drug candidates can modulate various biological pathways. The experimental workflow for quality control is crucial and is depicted below.

Caption: A diagram showing the quality control process for incoming material.

This guide provides a foundational understanding for sourcing and verifying the quality of enantiomerically pure this compound. For specific applications, researchers are encouraged to consult the detailed technical documentation provided by their chosen supplier and to perform their own in-house validation.

A Technical Guide to Racemic and Enantiopure 3-Thienylglycine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thienylglycine, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its thienyl moiety imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry. This technical guide provides an in-depth comparison of the properties of racemic DL-3-thienylglycine and its individual enantiomers, (S)-3-thienylglycine and (R)-3-thienylglycine. It further details experimental protocols for its synthesis and chiral resolution and explores its potential role in neurological signaling pathways.

Physicochemical Properties

A comparative summary of the key physicochemical properties of racemic and enantiopure 3-thienylglycine is presented below. These properties are fundamental for their handling, characterization, and application in further research and development.

| Property | Racemic (DL)-3-Thienylglycine | This compound | (R)-3-Thienylglycine |

| CAS Number | 38150-49-1 | 1194-87-2 | 1194-86-1 |

| Molecular Formula | C₆H₇NO₂S | C₆H₇NO₂S | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol [1] | 157.19 g/mol [2] | 157.19 g/mol [3] |

| Melting Point | 218-221 °C (decomposes) | 218-221 °C[2] | Data not available |

| Appearance | White to off-white solid | White to off-white powder[2] | White powder |

| Solubility | Sparingly soluble in water | Sparingly soluble in water[2] | Data not available |

| pKa (Predicted) | 1.89 ± 0.10[2] | 1.89 ± 0.10[2] | Data not available |

| Boiling Point (Predicted) | 317.5 ± 32.0 °C[2] | 317.5 ± 32.0 °C[2] | Data not available |

| Density (Predicted) | 1.418 ± 0.06 g/cm³[2] | 1.418 ± 0.06 g/cm³[2] | Data not available |

Experimental Protocols

Synthesis of Racemic (DL)-3-Thienylglycine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of racemic α-amino acids from aldehydes. For DL-3-thienylglycine, the synthesis would commence from 3-thiophenecarboxaldehyde (B150965).

Reaction Scheme:

3-Thiophenecarboxaldehyde + NH₃ + HCN → α-Amino-3-thienylacetonitrile → DL-3-Thienylglycine

Detailed Protocol:

-

Formation of α-Aminonitrile:

-

In a well-ventilated fume hood, a solution of 3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol) is prepared.

-

To this solution, an aqueous solution of ammonia (B1221849) (NH₃) and potassium cyanide (KCN) is added portion-wise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for several hours to allow for the formation of the α-amino-3-thienylacetonitrile intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

Once the formation of the aminonitrile is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl).

-

The mixture is then heated under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

After cooling, the pH of the solution is adjusted to the isoelectric point of 3-thienylglycine to precipitate the racemic amino acid.

-

-

Purification:

-

The crude DL-3-thienylglycine is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol) to remove impurities, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

-

Enzymatic Resolution of Racemic (DL)-3-Thienylglycine

Enzymatic resolution is a highly efficient and stereoselective method to separate enantiomers. Enzymes like penicillin acylase or lipases can be employed for the kinetic resolution of racemic N-acyl-3-thienylglycine.

General Workflow:

-

N-Acetylation of Racemic 3-Thienylglycine: The racemic amino acid is first converted to its N-acetyl derivative (e.g., N-acetyl-DL-3-thienylglycine) using acetic anhydride (B1165640) under basic conditions.

-

Enzymatic Hydrolysis: The racemic N-acetyl derivative is subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin G acylase, will selectively hydrolyze the N-acetyl group from one of the enantiomers (typically the L-enantiomer), leaving the other enantiomer in its N-acetylated form.

-

Separation: The resulting mixture contains the free L-amino acid and the N-acetylated D-amino acid. These two compounds have different physical properties (e.g., solubility, charge at a given pH) and can be separated by techniques such as extraction or ion-exchange chromatography.

-

Hydrolysis of the Remaining Enantiomer: The separated N-acetyl-D-3-thienylglycine can then be chemically hydrolyzed (e.g., with dilute acid) to yield the D-3-thienylglycine.

Biological Activity and Signaling Pathways

While direct comparative studies on the biological activity of racemic versus enantiopure 3-thienylglycine are limited in publicly available literature, derivatives of this amino acid have shown significant activity at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.

Involvement in NMDA Receptor Signaling

The NMDA receptor is an ionotropic glutamate (B1630785) receptor that requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation. The glycine binding site on the GluN1 subunit of the NMDA receptor is a critical target for modulating receptor activity.

Derivatives of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid have been designed as potent agonists at the NMDA receptor glycine site. This suggests that the 3-thienylglycine scaffold can be utilized to develop modulators of NMDA receptor function. The stereochemistry at the α-carbon of the amino acid is crucial for its interaction with the chiral environment of the receptor's binding pocket. It is highly probable that the (R)- and (S)-enantiomers of 3-thienylglycine itself will exhibit different affinities and/or efficacies at the NMDA receptor glycine site, a common phenomenon for chiral molecules interacting with biological receptors.

Conclusion

3-Thienylglycine, in both its racemic and enantiopure forms, represents a valuable synthetic intermediate for the development of novel bioactive molecules. The distinct properties of each enantiomer are likely to translate into different pharmacological profiles, particularly concerning their interaction with chiral biological targets such as the NMDA receptor. The provided experimental frameworks for synthesis and resolution offer a foundation for researchers to produce and investigate these compounds further. Future studies directly comparing the biological activities of racemic and enantiopure 3-thienylglycine are warranted to fully elucidate their therapeutic potential.

References

Theoretical and computational studies of (S)-3-Thienylglycine

An In-Depth Technical Guide on Theoretical and Computational Studies of (S)-3-Thienylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a thiophene (B33073) ring attached to the alpha-carbon. Its structural similarity to other amino acids and its unique electronic properties due to the sulfur-containing aromatic ring make it a molecule of interest in medicinal chemistry and drug development. Theoretical and computational chemistry provide powerful tools to elucidate the conformational preferences, electronic structure, and potential biological interactions of this compound, thereby guiding experimental studies and accelerating the discovery of novel therapeutics.

This technical guide outlines the application of various computational methodologies to study this compound, including quantum chemical calculations for conformational and electronic analysis, and molecular modeling techniques such as pharmacophore modeling and molecular docking to explore its potential as a bioactive agent.

Physicochemical and Molecular Properties

A foundational aspect of any computational study is the accurate representation of the molecule's basic properties. These are often derived from a combination of experimental data and initial computational predictions.

| Property | Value | Source |

| Molecular Formula | C6H7NO2S | [1][2] |

| Molecular Weight | 157.19 g/mol | [1][2] |

| CAS Number | 1194-87-2 | [1][2] |

| Melting Point | 218-221 °C | [1] |

| Predicted pKa | 1.89 ± 0.10 | [1] |

| Predicted Density | 1.418 ± 0.06 g/cm³ | [1] |

| SMILES String | N--INVALID-LINK--c1ccsc1 | [2] |

| InChI Key | BVGBBSAQOQTNGF-YFKPBYRVSA-N | [2] |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods can predict molecular geometries, conformational energies, and electronic properties with high accuracy.

Conformational Analysis

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable low-energy conformations of this compound.

-

Initial Structure Generation : The 2D structure of this compound is converted into a 3D structure. A conformational search is then performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting geometries.

-

Geometry Optimization : Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-311+G(2d,p).[3] The solvent effects can be modeled using a continuum model like the Polarizable Continuum Model (PCM).

-

Frequency Calculations : Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.[4]

-

Energy Analysis : The relative energies of the conformers are then compared to determine their population distribution at a given temperature.

Caption: A typical workflow for performing DFT-based conformational analysis.

The following table presents hypothetical data for the relative energies of different conformers of this compound, which would be obtained from the workflow described above.

| Conformer ID | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| 1 | 60° | 0.00 | 0.00 |

| 2 | 180° | 1.25 | 1.10 |

| 3 | -60° | 2.50 | 2.35 |

Electronic Properties

The electronic properties of a molecule, such as its ability to donate or accept electrons, are crucial for its reactivity and interaction with biological targets. These can be calculated using quantum chemical methods.

-

Ground State Calculation : A single-point energy calculation is performed on the lowest energy conformer of this compound using a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Molecular Orbital Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the calculation results. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Calculation of Global Reactivity Descriptors : Properties such as ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η) are calculated from the HOMO and LUMO energies.[5]

This table summarizes the kind of quantitative data that would be generated from quantum chemical calculations on this compound.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.50 |

| LUMO Energy | ELUMO | -1.20 |

| HOMO-LUMO Gap | ΔE | 5.30 |

| Ionization Potential | IP | 6.50 |

| Electron Affinity | EA | 1.20 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

Molecular Modeling in Drug Discovery

Molecular modeling techniques are essential for predicting how a small molecule like this compound might interact with a biological target, making them a cornerstone of modern drug discovery.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large databases for other potentially active compounds.

-

Dataset Preparation : A set of known active ligands for a specific target is collected.

-

Conformational Analysis : A diverse set of conformers is generated for each ligand.

-

Pharmacophore Feature Identification : Common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) are identified.

-

Model Generation and Validation : The software generates pharmacophore models based on the alignment of these features. The best model is selected based on statistical validation and its ability to distinguish active from inactive compounds.[6][7]

Caption: A general workflow for pharmacophore-based virtual screening.

Caption: A hypothetical 4-feature pharmacophore model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding the binding mechanism and for structure-based drug design.

-

Protein and Ligand Preparation : The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogens, removing water molecules, and assigning charges. The 3D structure of this compound is generated and optimized.

-

Binding Site Definition : The active site of the protein is defined, typically based on the location of a co-crystallized ligand or from literature data.

-

Docking Simulation : A docking algorithm is used to explore different poses of the ligand within the binding site. Each pose is scored based on a scoring function that estimates the binding affinity.[8][9]

-

Analysis of Results : The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

The following table shows representative data from a molecular docking study of this compound against a hypothetical enzyme active site.

| Parameter | Value (kcal/mol) | Key Interacting Residues |

| Binding Affinity | -7.5 | |

| Hydrogen Bonds | Asp120 (side chain), Gly85 (backbone) | |

| Hydrophobic Interactions | Phe210, Leu150, Val88 | |

| Pi-Sulfur Interaction | Trp180 |

Conclusion

Theoretical and computational studies offer a powerful and cost-effective means to investigate the properties of this compound. From determining its most stable conformations and electronic characteristics through quantum chemical calculations to predicting its potential biological targets and binding modes via molecular docking and pharmacophore modeling, these in silico techniques provide invaluable insights for researchers in chemistry and drug development. The methodologies and data presented in this guide serve as a blueprint for the computational exploration of this compound and other novel molecules, ultimately paving the way for their rational design and application in various scientific fields.

References

- 1. L-ALPHA-(3-THIENYL)GLYCINE | 1194-87-2 [chemicalbook.com]

- 2. L-α-(3-Thienyl)glycine 1194-87-2 [sigmaaldrich.com]

- 3. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raa-journal.org [raa-journal.org]

- 5. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-based pharmacophore modeling and molecular dynamic simulation approaches to identify putative MMP-9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a novel pharmacophore model to screen specific inhibitors for the serine-threonine protein phosphatase calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (S)-3-Thienylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1][2] (S)-3-Thienylglycine, a non-proteinogenic amino acid featuring a thiophene (B33073) moiety, is a valuable building block for introducing novel structural and electronic properties into peptides.[1] Its inclusion can lead to peptides with increased resistance to proteolytic degradation and improved conformational stability.[1]

These application notes provide a comprehensive overview of the use of N-α-Fmoc-protected this compound in solid-phase peptide synthesis (SPPS) and include detailed protocols for its successful incorporation into peptide chains.

Key Applications of this compound in Peptide Synthesis

The unique thiophene side chain of this compound offers several advantages in the design of novel peptide therapeutics:

-

Enhanced Bioactivity: The thiophene ring can participate in unique interactions with biological targets, potentially increasing the potency and selectivity of the peptide.[1]

-

Improved Pharmacokinetic Properties: Peptides containing this compound may exhibit increased resistance to enzymatic degradation, leading to a longer in vivo half-life.[1]

-

Structural Diversity: The introduction of this unnatural amino acid expands the accessible chemical space for peptide design, allowing for the creation of novel conformations and scaffolds.[3]

-

Molecular Probes: The distinct spectroscopic properties of the thiophene ring can be utilized in the development of fluorescently or isotopically labeled peptide probes for studying biological processes.

General Workflow for Peptide Synthesis Incorporating this compound

The following diagram outlines the general workflow for solid-phase peptide synthesis (SPPS) using Fmoc-protected this compound.

Caption: General workflow for SPPS incorporating this compound.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and can be adapted for both manual and automated synthesis.

Protocol 1: Standard Coupling of Fmoc-(S)-3-Thienylglycine

This protocol utilizes the widely used HBTU/HOBt activation method for the incorporation of Fmoc-(S)-3-Thienylglycine.

Materials:

-

Fmoc-protected resin (e.g., Rink Amide, Wang)

-

Fmoc-(S)-3-Thienylglycine

-

Standard Fmoc-protected amino acids

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vial, pre-activate Fmoc-(S)-3-Thienylglycine (3-5 equivalents relative to resin loading) with HBTU (2.9-4.9 equivalents) and HOBt (3-5 equivalents) in DMF for 2-5 minutes.

-

Add DIEA (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing with DMF and DCM, treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

-

Protocol 2: Microwave-Assisted Coupling of Fmoc-(S)-3-Thienylglycine

Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.

Procedure:

-

Follow steps 1-3 from Protocol 1.

-

Microwave Coupling:

-

Add the activated Fmoc-(S)-3-Thienylglycine solution (prepared as in Protocol 1) to the resin.

-

Perform the coupling in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for 5-10 minutes.

-

-

Follow steps 5-8 from Protocol 1.

Data Presentation

The following tables summarize typical quantitative data that can be expected when incorporating this compound into a model peptide. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagent Equivalents for this compound Coupling

| Reagent | Standard Coupling (Equivalents) | Microwave-Assisted (Equivalents) |

| Fmoc-(S)-3-Thienylglycine | 3 - 5 | 3 - 5 |

| HBTU/HOBt | 2.9/3 - 4.9/5 | 2.9/3 - 4.9/5 |

| DIEA | 6 - 10 | 6 - 10 |

Table 2: Typical Synthesis Outcomes for a Model Peptide Containing this compound

| Parameter | Expected Value | Method of Analysis |

| Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test |

| Crude Peptide Purity | 70-85% | Analytical RP-HPLC |

| Final Purity (after HPLC) | >95% | Analytical RP-HPLC |

| Overall Yield | 15-30% | Gravimetric/UV |

| Identity Confirmation | Correct Mass | LC-MS / MALDI-TOF MS |

Purification and Characterization

Purification:

-

The crude peptide is typically purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

A linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) is commonly used for elution.

Characterization:

-

Purity Analysis: Analytical RP-HPLC is used to determine the purity of the final peptide.

-

Identity Confirmation: The molecular weight of the purified peptide is confirmed using mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Logical Relationships in Peptide Synthesis and Analysis

The following diagram illustrates the logical flow from synthesis to characterization.

Caption: From synthesis to a fully characterized peptide product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the thienylglycine residue; peptide aggregation. | Extend coupling time; perform a double coupling; use a more potent coupling reagent (e.g., HATU); switch to microwave-assisted synthesis. |

| Low Crude Purity | Incomplete deprotection or coupling at various steps; side reactions during cleavage. | Ensure fresh deprotection and coupling reagents; optimize cleavage cocktail and time. |

| Low Overall Yield | Loss of peptide during washing steps; inefficient cleavage or precipitation. | Ensure proper filtration techniques; optimize cleavage and precipitation conditions. |

By following these guidelines and protocols, researchers can successfully incorporate this compound into their peptide sequences, paving the way for the development of novel and potent therapeutic agents.

References

(S)-3-Thienylglycine: A Versatile Chiral Building Block in the Synthesis of Bioactive Molecules

(S)-3-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral starting material in the synthesis of a variety of bioactive compounds, most notably beta-lactam antibiotics. Its unique thiophene (B33073) ring and defined stereochemistry make it an attractive component for medicinal chemists aiming to enhance the biological activity and pharmacokinetic properties of drug candidates.

This application note provides a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its incorporation into cephalosporin-type antibiotics. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers, scientists, and drug development professionals in leveraging this valuable chiral building block.

Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry lies in its use as a chiral side-chain precursor for semi-synthetic beta-lactam antibiotics. The structural motif of this amino acid is found in several potent cephalosporins. The thiophene ring can act as a bioisostere for the phenyl group present in other antibiotics like ampicillin (B1664943) or cephalexin, often leading to improved antibacterial activity or a modified spectrum of action.

The enantiomerically pure nature of this compound is critical for the efficacy and safety of the final drug product, as the biological activity of beta-lactam antibiotics is highly dependent on the stereochemistry of the acylamino side chain at the C-7 position of the cephalosporin (B10832234) core.

Experimental Protocols

The following protocols outline a general, two-step procedure for the synthesis of a 7-acylamino-cephalosporanic acid derivative using this compound.

Protocol 1: Activation of this compound

This protocol describes the conversion of N-protected this compound into a more reactive species, such as an acid chloride or a mixed anhydride, to facilitate its coupling with the cephalosporin nucleus. Here, we detail the formation of the acid chloride using oxalyl chloride.

Materials:

-

N-Boc-(S)-3-Thienylglycine

-

Anhydrous Dichloromethane (DCM)

-

Oxalyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Nitrogen or Argon atmosphere

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Under a nitrogen atmosphere, suspend N-Boc-(S)-3-Thienylglycine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-